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Compound of Interest

Compound Name: 3,5-Dichloroaniline

Cat. No.: B042879 Get Quote

Introduction

3,5-Dichloroaniline is a significant chemical intermediate used in the synthesis of various

dyes, pharmaceuticals, and pesticides. A thorough understanding of its chemical structure is

paramount for its application and for ensuring the quality and purity of its derivatives. This

technical guide provides an in-depth overview of the key spectroscopic data for 3,5-
dichloroaniline, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. This document is intended for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the

spectroscopic characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy of 3,5-dichloroaniline reveals three distinct signals

corresponding to the three aromatic protons and the two amine protons. The symmetry of the

molecule results in the equivalence of the two protons ortho to the amino group (H-2 and H-6)

and a unique signal for the proton para to the amino group (H-4).
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Proton
Chemical Shift (δ)

ppm
Multiplicity

Coupling Constant

(J) Hz

H-2, H-6 6.71 Doublet 1.8

H-4 6.52 Triplet 1.8

-NH₂ 3.80 Broad Singlet -

¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the

molecule. Due to the symmetry of 3,5-dichloroaniline, only four distinct signals are observed

in the ¹³C NMR spectrum.

Carbon Chemical Shift (δ) ppm

C-1 147.8

C-3, C-5 135.2

C-2, C-6 118.5

C-4 114.3

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 3,5-dichloroaniline shows

characteristic absorption bands corresponding to the N-H bonds of the primary amine and the

C-Cl bonds, as well as vibrations of the aromatic ring.
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Frequency (cm⁻¹) Vibrational Mode Functional Group

3440, 3350
N-H Symmetric & Asymmetric

Stretching
Primary Amine (-NH₂)

3060 C-H Aromatic Stretching Aromatic Ring

1620 N-H Bending (Scissoring) Primary Amine (-NH₂)

1580, 1450 C=C Aromatic Stretching Aromatic Ring

840 C-H Out-of-plane Bending Aromatic Ring

750 C-Cl Stretching Aryl Halide

Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the

ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method used for

the analysis of small organic molecules like 3,5-dichloroaniline.

The mass spectrum of 3,5-dichloroaniline shows a prominent molecular ion peak (M⁺) at m/z

161. The isotopic pattern of the molecular ion is characteristic of a compound containing two

chlorine atoms, with peaks at M+2 (m/z 163) and M+4 (m/z 165) due to the presence of the

³⁷Cl isotope.

m/z Relative Intensity (%) Assignment

165 10.5 [M+4]⁺

163 65.3 [M+2]⁺

161 100 [M]⁺

126 12.0 [M-Cl]⁺

90 17.0 [M-Cl-HCl]⁺

Experimental Protocols
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The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above.

NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of 3,5-dichloroaniline is dissolved in 0.5-0.7

mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

Instrumentation: A 300 MHz or higher field NMR spectrometer is used.

¹H NMR Acquisition: The spectrum is acquired with a standard pulse sequence. The spectral

width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm). A

sufficient number of scans (e-g., 16 or 32) are averaged to obtain a good signal-to-noise

ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.

The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160

ppm). A larger number of scans is typically required compared to ¹H NMR to achieve an

adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
KBr Pellet Method: A few milligrams of 3,5-dichloroaniline are finely ground with

approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The

mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is

placed in the sample holder of the IR spectrometer for analysis.

Thin Solid Film Method: A small amount of 3,5-dichloroaniline is dissolved in a volatile

organic solvent (e.g., dichloromethane). A drop of the solution is placed on a KBr or NaCl salt

plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound on

the plate. The plate is then mounted in the spectrometer for analysis.

Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the solid 3,5-dichloroaniline sample is introduced

into the mass spectrometer, typically via a direct insertion probe. The sample is then

vaporized by heating in the ion source.
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Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer) according to their mass-to-charge ratio.

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Visualizations
The following diagrams illustrate the workflow of spectroscopic analysis and a key

fragmentation pathway for 3,5-dichloroaniline.
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Caption: Workflow for the spectroscopic analysis and structural elucidation of 3,5-
dichloroaniline.

[C₆H₅Cl₂N]⁺˙
m/z = 161 - Cl˙ [C₆H₅ClN]⁺

m/z = 126 - HCl [C₆H₄N]⁺
m/z = 90
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Caption: Key fragmentation pathway of 3,5-dichloroaniline in Electron Ionization Mass

Spectrometry.

To cite this document: BenchChem. [Spectroscopic Data of 3,5-Dichloroaniline: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042879#3-5-dichloroaniline-spectroscopic-data-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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